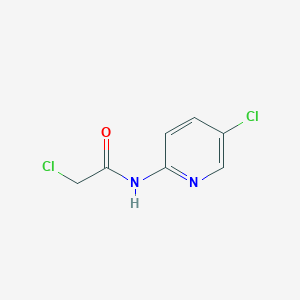

2-chloro-N-(5-chloropyridin-2-yl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(5-chloropyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-3-7(12)11-6-2-1-5(9)4-10-6/h1-2,4H,3H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIPEIVJWOOWGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408852 | |

| Record name | 2-chloro-N-(5-chloropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90931-33-2 | |

| Record name | 2-chloro-N-(5-chloropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(5-chloropyridin-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-chloro-N-(5-chloropyridin-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound 2-chloro-N-(5-chloropyridin-2-yl)acetamide. This molecule is of interest to researchers in medicinal chemistry and drug development due to its structural motifs, which are common in pharmacologically active compounds. This document details the synthetic protocol, purification methods, and thorough characterization of the compound.

Synthesis of this compound

Reaction Scheme:

Starting Materials:

-

2-Amino-5-chloropyridine (CAS: 1072-98-6)

-

Chloroacetyl chloride (CAS: 79-04-9)[2]

-

Anhydrous solvent (e.g., Dichloromethane, 1,2-dichloroethane, or Acetonitrile)

-

Base (e.g., Triethylamine or Pyridine, optional, to scavenge HCl)

General Experimental Protocol (Adapted)

This protocol is based on established methods for the synthesis of similar N-aryl acetamides.[1][3]

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-chloropyridine in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acylating Agent: Cool the solution in an ice bath (0-5 °C). Slowly add an equimolar amount of chloroacetyl chloride dropwise to the stirred solution. If a base is used, it can be added to the initial solution or co-added with the chloroacetyl chloride.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting amine.

-

Work-up: Upon completion, the reaction mixture is typically quenched with water or an aqueous bicarbonate solution to neutralize the hydrochloric acid formed. The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification is achieved by recrystallization from a suitable solvent such as ethanol or acetonitrile to afford the pure this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended. While specific data for the target molecule is not available, representative data from analogous compounds are provided for reference.

Physical Properties

| Property | Value |

| CAS Number | 90931-33-2[2] |

| Molecular Formula | C₇H₅Cl₂N₂O |

| Molecular Weight | 204.04 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | Data not available; for the analogous 2-chloro-N-pyridin-2-yl-acetamide, the melting point is 110-115 °C.[1] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 1: Expected ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.3 | s | 2H | -CH₂Cl |

| ~7.7 | d | 1H | Pyridine ring H |

| ~8.1 | dd | 1H | Pyridine ring H |

| ~8.3 | d | 1H | Pyridine ring H |

| ~9.0 | br s | 1H | -NH- |

Table 2: Expected ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~43 | -CH₂Cl |

| ~115 | Pyridine ring CH |

| ~128 | Pyridine ring C-Cl |

| ~140 | Pyridine ring CH |

| ~148 | Pyridine ring CH |

| ~150 | Pyridine ring C-NH |

| ~165 | -C=O |

Table 3: Expected Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch |

| ~1680 | C=O stretch (Amide I) |

| ~1580 | N-H bend (Amide II) |

| ~1540 | C=C, C=N stretch (Pyridine ring) |

| ~750 | C-Cl stretch |

Table 4: Expected Mass Spectrometry (MS) Data

| m/z Value | Assignment |

| ~203/205/207 | [M]⁺· (Molecular ion peak with isotopic pattern for 2 Cl atoms) |

Experimental and logical Workflows

The following diagrams illustrate the synthesis and characterization workflows for this compound.

Caption: Synthesis workflow for this compound.

References

In-Depth Technical Guide: Physicochemical Properties of 2-chloro-N-(5-chloropyridin-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(5-chloropyridin-2-yl)acetamide is a halogenated heterocyclic amide of interest in medicinal chemistry and drug discovery. Its structure, featuring a chloroacetamide moiety attached to a chloropyridine ring, suggests potential for various biological activities, as the chloroacetamide group is a known reactive pharmacophore. This technical guide provides a comprehensive overview of the available physicochemical data, a detailed experimental protocol for its synthesis and characterization, and a discussion of its potential biological relevance based on structurally related compounds.

Physicochemical Properties

A thorough review of available data provides the following physicochemical properties for this compound. It is important to note that while fundamental identifiers are well-established, experimentally determined physical constants such as melting and boiling points are not consistently reported in the literature for this specific compound. Data for structurally similar compounds are provided for estimation purposes.

Table 1: Physicochemical Data for this compound and Related Compounds

| Property | This compound | 2-chloro-N-pyridin-2-yl-acetamide (Analogue) |

| IUPAC Name | This compound[1] | 2-chloro-N-pyridin-2-ylacetamide[2] |

| Synonyms | 2-Chloro-N-(5-chloro-2-pyridyl)acetamide[1] | N/A |

| CAS Number | 90931-33-2[1][3] | 5221-37-4[4] |

| Molecular Formula | C₇H₆Cl₂N₂O[1][3] | C₇H₇ClN₂O[4] |

| Molecular Weight | 205.04 g/mol [5] | 170.60 g/mol [4] |

| Melting Point | Data not available | 110-115 °C[6] |

| Boiling Point | Data not available | 378.1±22.0 °C (Predicted)[4] |

| Solubility | Data not available. Expected to be soluble in organic solvents like dichloromethane and dimethylformamide, with poor solubility in water.[7] | Data not available |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis involves the N-acylation of 2-amino-5-chloropyridine with chloroacetyl chloride.[8] A base, such as triethylamine or sodium acetate, is typically used to neutralize the hydrochloric acid byproduct.[8]

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

2-amino-5-chloropyridine

-

Chloroacetyl chloride

-

Triethylamine or Sodium Acetate

-

Dichloromethane (or another suitable aprotic solvent)

-

Anhydrous sodium sulfate

-

Acetonitrile (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve 2-amino-5-chloropyridine in an appropriate volume of anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add a stoichiometric equivalent of a base, such as triethylamine, to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a stoichiometric equivalent of chloroacetyl chloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent, such as acetonitrile, to yield pure this compound.[6]

Characterization Methods

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Table 2: Analytical Characterization Methods

| Technique | Expected Observations (based on analogue 2-chloro-N-pyridin-2-yl-acetamide) |

| Infrared (IR) Spectroscopy | Characteristic absorption peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1680 cm⁻¹), and C-Cl stretching.[6] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | A singlet for the methylene protons (CH₂) of the chloroacetyl group, and signals corresponding to the aromatic protons on the chloropyridine ring.[6] |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | A signal for the methylene carbon, a signal for the carbonyl carbon, and signals for the carbons of the chloropyridine ring.[6] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (205.04 g/mol ), showing a characteristic isotopic pattern for two chlorine atoms.[6] |

Biological Activity and Potential Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or mechanism of action of this compound. However, the broader class of N-substituted acetamides and chloroacetamides has been reported to exhibit a range of biological activities.

-

Antimicrobial Activity: Many chloroacetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[9] The chloroacetyl group is a reactive electrophile that can potentially alkylate nucleophilic residues in enzymes or other proteins, leading to inhibition of essential cellular processes.

-

Herbicidal Activity: Certain 2-chloroacetamides are known to act as herbicides.[9]

-

Other Potential Activities: Various substituted acetamide derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory agents and enzyme inhibitors.[10]

The biological activity of N-aryl acetamides is influenced by the nature and position of substituents on the aromatic ring.[8]

Caption: Structure-Activity Relationship concept for N-Aryl Acetamides.

Given the lack of specific data for this compound, further research is required to elucidate its biological profile and potential mechanisms of action.

Conclusion

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug development. This guide provides the currently available physicochemical information and a detailed, adaptable experimental protocol for its synthesis and characterization. While its specific biological activities remain to be determined, the known properties of related chloroacetamide derivatives suggest that it may possess interesting pharmacological effects. Future studies should focus on the experimental determination of its physical constants and a thorough evaluation of its biological activity to unlock its full potential.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 2-Chloro-N-pyridin-2-yl-acetamide | C7H7ClN2O | CID 289435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 90931-33-2 [chemicalbook.com]

- 4. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE CAS#: 5221-37-4 [m.chemicalbook.com]

- 5. 90931-33-2|this compound|BLD Pharm [bldpharm.com]

- 6. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]

- 8. 2-chloro-N-(pyridin-4-yl)acetamide|Chemical Building Block [benchchem.com]

- 9. ijpsr.info [ijpsr.info]

- 10. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 2-Chloro-N-(5-chloropyridin-2-yl)acetamide (CAS 90931-33-2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Chloro-N-(5-chloropyridin-2-yl)acetamide, identified by CAS number 90931-33-2. Due to the limited availability of public experimental spectroscopic data for this specific compound, this document presents a detailed analysis based on predicted spectroscopic values and data from structurally similar compounds. It includes methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, crucial for the structural confirmation and characterization of this and related molecules. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development.

Chemical Identity

| Identifier | Value |

| CAS Number | 90931-33-2 |

| Chemical Name | This compound |

| Molecular Formula | C₇H₅Cl₂N₂O |

| Molecular Weight | 204.04 g/mol |

| Canonical SMILES | C1=CC(=C(N=C1)NC(=O)CCl)Cl |

| InChI Key | YFGFRNWBJVIKQP-UHFFFAOYSA-N |

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.3 | d | 1H | H-6 (Pyridine) |

| ~7.8 | dd | 1H | H-4 (Pyridine) |

| ~8.1 | d | 1H | H-3 (Pyridine) |

| ~4.3 | s | 2H | -CH₂- |

| ~8.5 | br s | 1H | -NH- |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Amide) |

| ~148 | C-2 (Pyridine) |

| ~145 | C-6 (Pyridine) |

| ~138 | C-4 (Pyridine) |

| ~128 | C-5 (Pyridine) |

| ~115 | C-3 (Pyridine) |

| ~43 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands (Solid Phase, KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3250-3350 | Strong, Broad | N-H Stretch (Amide) |

| 1670-1690 | Strong | C=O Stretch (Amide I) |

| 1580-1610 | Medium | C=C and C=N Stretch (Pyridine ring) |

| 1520-1550 | Medium | N-H Bend (Amide II) |

| 750-800 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization, EI)

| m/z | Relative Intensity | Assignment |

| 204/206/208 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (due to two Cl isotopes) |

| 128/130 | Medium | [M - CH₂Cl]⁺ |

| 77 | Medium | [C₅H₃ClN]⁺ |

Experimental Protocols

The following are general experimental protocols that can be adapted for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Cap the NMR tube and gently invert to ensure complete dissolution.

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

IR Spectroscopy

KBr Pellet Method:

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer equipped with an EI source, often coupled with a Gas Chromatograph (GC-MS).

-

Procedure: Introduce the sample into the ion source. The standard electron energy for EI is 70 eV. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and structural confirmation of a synthesized compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound (CAS 90931-33-2). While experimental data is currently scarce, the predicted spectra and detailed experimental protocols herein offer a robust framework for researchers to identify, characterize, and utilize this compound in their scientific endeavors. The provided workflow emphasizes a systematic approach to structural elucidation, which is a cornerstone of chemical and pharmaceutical research.

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2-chloro-N-(5-chloropyridin-2-yl)acetamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the potential mechanisms of action of the synthetic compound 2-chloro-N-(5-chloropyridin-2-yl)acetamide. In the absence of direct comprehensive studies on this specific molecule, this paper synthesizes evidence from structurally related chloroacetamide-containing compounds to propose several plausible biological activities. The chloroacetamide moiety is a well-documented reactive electrophile, capable of forming covalent bonds with nucleophilic residues in proteins, notably cysteine. This reactivity is the cornerstone of the hypothesized mechanisms, which include the induction of ferroptosis, targeted enzyme inhibition, and broad-spectrum antimicrobial activity. This document provides a framework for future research by detailing relevant experimental protocols to investigate these potential mechanisms and presenting hypothetical quantitative data based on analogous compounds to guide initial experimental design.

Introduction: The Chloroacetamide Moiety as a Bioactive Warhead

The this compound molecule belongs to the class of N-arylacetamides, which are recognized as versatile precursors in the synthesis of medicinally and agrochemically significant compounds. The presence of the chloroacetamide group is of particular interest, as it acts as a reactive electrophile, enabling covalent interactions with biological macromolecules. This "warhead" functionality is a key feature in the design of targeted covalent inhibitors and other bioactive agents. Structurally similar compounds have demonstrated a range of biological effects, from anticancer to antimicrobial, suggesting that this compound may possess a multifaceted pharmacological profile. This guide explores the most probable mechanisms of action based on the current understanding of chloroacetamide chemistry and the bioactivity of related molecules.

Proposed Mechanism of Action 1: Induction of Ferroptosis

Recent studies have implicated cysteine-reactive covalent chloro-N-acetamide ligands in the induction of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. This process is distinct from apoptosis and is emerging as a promising therapeutic strategy in cancer. It is hypothesized that chloroacetamide-containing compounds can lead to the depletion of glutathione (GSH), a key antioxidant, and the inactivation of glutathione peroxidase 4 (GPX4), a crucial enzyme that protects against lipid peroxidation. This target-independent mechanism could be a significant contributor to the bioactivity of this compound.

Proposed Signaling Pathway

Caption: Proposed pathway for ferroptosis induction.

Experimental Protocols

2.2.1. Assessment of Cell Viability

-

Principle: To determine the cytotoxic effect of the compound and the potential rescue by ferroptosis inhibitors.

-

Method:

-

Seed cells (e.g., HT-1080) in a 96-well plate.

-

Treat cells with varying concentrations of this compound, with and without the ferroptosis inhibitor ferrostatin-1.

-

Incubate for 24-48 hours.

-

Assess cell viability using an MTT or CellTiter-Glo® assay.

-

2.2.2. Measurement of Lipid Peroxidation

-

Principle: To detect the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

-

Method:

-

Treat cells with the compound as described above.

-

Load cells with the fluorescent probe C11-BODIPY(581/591).

-

Wash cells with PBS.

-

Analyze lipid peroxidation by fluorescence microscopy or flow cytometry, detecting the shift from red to green fluorescence upon probe oxidation.

-

2.2.3. Quantification of Glutathione (GSH) Depletion

-

Principle: To measure the levels of the antioxidant glutathione.

-

Method:

-

Treat cells with the compound.

-

Lyse the cells and use a commercially available GSH/GSSG-Glo™ Assay kit.

-

Measure luminescence, which is proportional to the GSH concentration.

-

Hypothetical Quantitative Data

The following table presents hypothetical data for this compound based on activities of analogous chloroacetamide compounds.

| Assay | Cell Line | Parameter | Hypothetical Value |

| Cell Viability | HT-1080 | IC50 | 5 µM |

| Lipid Peroxidation | HT-1080 | Fold Increase in Green Fluorescence | 8-fold |

| GSH Depletion | HT-1080 | % of Control | 20% |

Proposed Mechanism of Action 2: Enzyme Inhibition

The electrophilic nature of the chloroacetamide moiety makes it a prime candidate for acting as a covalent inhibitor of enzymes, particularly those with a cysteine residue in their active site. Several classes of enzymes could be potential targets.

Penicillin-Binding Protein (PBP) Inhibition

Structurally similar compounds have demonstrated antibacterial activity through the inhibition of PBPs, which are crucial for bacterial cell wall synthesis.[1] Inhibition of these enzymes leads to cell lysis and bacterial death.

References

In-depth Technical Guide on the Biological Activity of 2-chloro-N-(5-chloropyridin-2-yl)acetamide and Its Analogs

Disclaimer: Publicly available scientific literature and databases lack specific biological activity data for 2-chloro-N-(5-chloropyridin-2-yl)acetamide. Therefore, this guide provides a comprehensive overview of the biological activities of structurally analogous compounds, primarily other N-substituted 2-chloroacetamides, to infer the potential properties of the target compound. The presented data and methodologies are drawn from studies on these related molecules.

Executive Summary

This technical guide offers a detailed examination of the potential biological activities of this compound, based on the known activities of its structural analogs. The chloroacetamide functional group is a well-established pharmacophore, and its derivatives have demonstrated a broad spectrum of biological effects, including antifungal, antibacterial, and herbicidal properties. This document collates quantitative data from various studies, presents detailed experimental protocols for key biological assays, and visualizes relevant pathways and workflows to provide a thorough resource for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

IUPAC Name: this compound CAS Number: 90931-33-2 Molecular Formula: C₇H₅Cl₂N₂O Molecular Weight: 204.04 g/mol

The structure features a chloroacetamide core attached to a 5-chloropyridin-2-amine moiety. The presence of the electrophilic chloroacetyl group and the substituted pyridine ring are key determinants of its potential biological activity.

Synthesis of N-Pyridinyl Chloroacetamide Analogs

The synthesis of N-pyridinyl chloroacetamides is typically achieved through the acylation of the corresponding aminopyridine with chloroacetyl chloride. A general synthetic scheme is provided below.

Figure 1: General synthesis of 2-chloro-N-pyridin-2-yl-acetamide.

A specific protocol for a similar compound, 2-chloro-N-pyridin-2-yl-acetamide, involves dissolving 2-aminopyridine in a suitable solvent like 1,2-dichloroethane and adding chloroacetyl chloride dropwise. The reaction can be facilitated by microwave irradiation. Following the reaction, a basic workup with saturated aqueous sodium hydroxide solution is performed, and the product is extracted with an organic solvent. The crude product can then be purified by recrystallization.[1]

Biological Activities of Chloroacetamide Analogs

The biological activities of chloroacetamide derivatives are diverse and are influenced by the nature of the N-substituent. The primary activities reported in the literature for analogous compounds are antifungal, antibacterial, and herbicidal.

Antifungal Activity

Various N-substituted chloroacetamides have demonstrated significant antifungal properties against a range of pathogenic fungi.

Table 1: Antifungal Activity of Chloroacetamide Analogs

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| 2-chloro-N-phenylacetamide | Candida albicans (fluconazole-resistant) | 128 - 256 | 512 - 1024 | [2] |

| 2-chloro-N-phenylacetamide | Candida parapsilosis (fluconazole-resistant) | 128 - 256 | 512 - 1024 | [2] |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 | 32 - 512 | [3] |

| 2-chloro-N-phenylacetamide | Aspergillus niger | 32 - 256 | 64 - 1024 | [4] |

| Chloroacetamide derivatives (compounds 2, 3, 4) | Candida species | 25 - 50 | - | [5] |

| Chloroacetamide derivatives (compounds 2, 3, 4) | Dermatophytes | 3.12 - 50 | - | [5] |

| N-(4-chlorophenyl) chloroacetamide | Candida albicans | 60 - 100 | >4000 | [6][7] |

| N-(4-fluorophenyl) chloroacetamide | Candida albicans | 60 - 100 | >4000 | [6][7] |

| N-(3-bromophenyl) chloroacetamide | Candida albicans | 60 - 100 | >4000 | [6][7] |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[8][9][10]

Figure 2: Workflow of Broth Microdilution Assay.

Detailed Steps:

-

Preparation of Antifungal Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in a 96-well microtiter plate using RPMI 1640 medium buffered with MOPS.[11]

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[12] Dilute this suspension in the test medium to achieve the desired final inoculum concentration.[9]

-

Inoculation and Incubation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted compound. Include a drug-free growth control and a sterility control (medium only).[13] Incubate the plates at 35°C for 24 to 48 hours.[14]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

Antibacterial Activity

N-substituted chloroacetamides have also been investigated for their antibacterial properties.

Table 2: Antibacterial Activity of Chloroacetamide Analogs

| Compound/Derivative | Bacterial Strain | Activity | Reference |

| N-substituted chloroacetamides | Staphylococcus aureus | Effective | [15] |

| N-substituted chloroacetamides | Escherichia coli | Less effective | [16] |

| N-(4-chlorophenyl) acetamide derivatives | Acinetobacter baumannii ATCC19606 | DIZ = 32.0 mm | [17] |

| N-(4-chlorophenyl) acetamide derivatives | Pseudomonas aeruginosa ATCC27853 | DIZ = 23.5 mm | [17] |

| Benzimidazole-based acetamides | Pseudomonas aeruginosa | MIC = 125 µg/mL | [18] |

| 2-Mercaptobenzothiazole acetamide derivatives | Gram-positive & Gram-negative bacteria | MICs comparable to levofloxacin | [19] |

| Aminopyridine/Piperidine acetamides | Escherichia coli | 6.0 - 8.4 mm inhibition zone at 12.5 µg/mL | [20][21] |

DIZ: Diameter of Inhibition Zone

This method is a qualitative or semi-quantitative test for antimicrobial susceptibility.[12][13][22]

Figure 3: Workflow of Agar Disk Diffusion Assay.

Detailed Steps:

-

Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard.[12]

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate.[12]

-

Disk Preparation and Placement: Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the test compound.[22] Using sterile forceps, place the disks on the inoculated agar surface.[20]

-

Incubation and Measurement: Incubate the plates at 37°C for 16-18 hours. After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.[22]

Herbicidal Activity

Chloroacetamide herbicides are widely used in agriculture. Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[23]

Chloroacetamides are known to be alkylating agents that can covalently bind to sulfhydryl groups of enzymes.[8] The primary target is believed to be the condensing enzymes involved in the elongation of VLCFAs, which are crucial for plant development.[24] This inhibition leads to a cessation of cell division and expansion in susceptible plants.[13]

Figure 4: Herbicidal Mechanism of Chloroacetamides.

Cytotoxicity

The cytotoxicity of chloroacetamide derivatives is an important consideration for their potential therapeutic applications.

Table 3: Cytotoxicity of Acetamide Analogs

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Assay | Reference |

| Phenylacetamide derivative (3d) | MDA-MB-468 | 0.6 ± 0.08 | MTT | [25] |

| Phenylacetamide derivative (3d) | PC-12 | 0.6 ± 0.08 | MTT | [25] |

| Phenylacetamide derivative (3c) | MCF-7 | 0.7 ± 0.08 | MTT | [25] |

| Phenoxyacetamide (Compound I) | HepG2 | 1.43 | MTT | [26] |

| Acetochlor (AC) | HepG2 | Cell viability decreased at 10-100 µM | MTT | [18] |

IC₅₀: Half-maximal inhibitory concentration

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[23]

Figure 5: Workflow of the MTT Cytotoxicity Assay.

Detailed Steps:

-

Cell Seeding: Seed cells (e.g., MCF-7, HepG2) into a 96-well plate at a suitable density and allow them to adhere overnight.[23]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[25]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.[25]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[25]

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[23]

Conclusion and Future Directions

While direct experimental data for this compound is not available, the extensive research on its structural analogs strongly suggests that this compound is likely to possess significant biological activity. The chloroacetamide moiety is a key driver of antifungal, antibacterial, and herbicidal effects, likely through covalent modification of essential enzymes. The 5-chloropyridin-2-yl substituent will modulate this activity and influence the pharmacokinetic properties of the molecule.

Future research should focus on the synthesis and in-depth biological evaluation of this compound. This should include:

-

Antimicrobial Screening: Comprehensive screening against a broad panel of fungal and bacterial pathogens to determine its spectrum of activity and potency (MIC and MFC/MBC).

-

Herbicidal Testing: Evaluation of its pre- and post-emergence herbicidal activity against various weed species.

-

Cytotoxicity Profiling: Assessment of its cytotoxic effects on a range of human cancer and non-cancer cell lines to determine its therapeutic index.

-

Mechanism of Action Studies: Elucidation of its specific molecular targets and the signaling pathways it modulates to understand the basis of its biological effects.

Such studies will be crucial in determining the potential of this compound as a lead compound for the development of new therapeutic agents or agrochemicals.

References

- 1. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 2. scielo.br [scielo.br]

- 3. scielo.br [scielo.br]

- 4. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 13. ebook.ranf.com [ebook.ranf.com]

- 14. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpsr.info [ijpsr.info]

- 16. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. grownextgen.org [grownextgen.org]

- 21. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 26. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2-chloro-N-(5-chloropyridin-2-yl)acetamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-chloro-N-(5-chloropyridin-2-yl)acetamide. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a comprehensive summary of qualitative solubility information, detailed experimental protocols for solubility determination, and logical workflows to guide researchers in their laboratory work.

Introduction to this compound

This compound, with the chemical formula C₇H₆Cl₂N₂O, is a chloroacetamide derivative. Compounds in this class are recognized for their utility as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Understanding the solubility of this compound in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening.

Solubility Profile

Table 1: Qualitative Solubility of Chloroacetamide Derivatives in Organic Solvents

| Compound Class | General Solubility in Organic Solvents | Reference |

| Chloroacetamide Derivatives | Generally more soluble in organic solvents than in water. | N/A |

Note: This table is based on general chemical principles and data for related compounds. Experimental verification is crucial for determining the precise solubility of this compound in specific solvents.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed, generalized protocol for determining the solubility of this compound in an organic solvent using the gravimetric method. This method is straightforward and relies on the accurate measurement of mass.

3.1. Materials

-

This compound

-

Selected organic solvent (e.g., methanol, ethanol, DMSO, acetone)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid should be visible to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 1-5 mL) of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Record the exact weight of the evaporation dish containing the filtered solution.

-

Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent to evaporate the solvent completely. Alternatively, the dish can be placed in a desiccator under vacuum.

-

Continue the evaporation process until a constant weight of the dried solute is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the dried solute.

-

The solubility can be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

Solubility (g/L) = (Mass of dried solute in g) / (Volume of filtered solution in L)

-

Visualizing Experimental and Logical Workflows

To aid in the understanding of the experimental and conceptual processes involved in solubility determination, the following diagrams are provided.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Key Factors Influencing Compound Solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While quantitative data remains to be experimentally determined and published, the provided qualitative insights and a detailed, generalized experimental protocol offer a robust starting point for researchers. The successful application of this compound in drug development and other scientific endeavors will be greatly facilitated by the systematic determination of its solubility in a variety of relevant organic solvents. It is strongly recommended that researchers perform their own solubility studies to obtain precise data for their specific applications and solvent systems.

In-depth Technical Guide: Stability and Storage of 2-Chloro-N-(5-chloropyridin-2-yl)acetamide (CAS 90931-33-2)

Disclaimer: As of the latest literature review, detailed public-domain data concerning the specific stability profile, degradation pathways, and biological interactions of 2-Chloro-N-(5-chloropyridin-2-yl)acetamide (CAS 90931-33-2) is limited. This guide, therefore, provides a comprehensive framework based on established principles of chemical stability testing and analysis for novel pharmaceutical compounds, tailored for researchers, scientists, and drug development professionals. The experimental protocols and data tables presented herein are illustrative templates for generating the necessary stability and storage information for this compound.

Introduction to Stability and Storage Considerations

The chemical stability of an active pharmaceutical ingredient (API) like this compound is a critical attribute that influences its quality, safety, and efficacy. Stability studies are essential to determine the intrinsic stability of the molecule, identify potential degradation products, and establish appropriate storage conditions and shelf-life. This document outlines the recommended approach for a comprehensive stability assessment.

Recommended Storage Conditions (General Guidance)

Based on standard practices for chlorinated acetamide and pyridine derivatives, the following general storage conditions are recommended until specific stability data is generated:

| Condition | Recommendation |

| Temperature | Store at controlled room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) is advisable. |

| Humidity | Store in a dry environment, protected from moisture. Use of desiccants is recommended. |

| Light | Protect from light to prevent potential photolytic degradation. Amber vials or light-resistant containers should be used. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if the compound is found to be susceptible to oxidation. |

Forced Degradation Studies

Forced degradation (stress testing) is crucial for understanding the degradation pathways and developing stability-indicating analytical methods. The following table summarizes typical stress conditions that should be applied to this compound.

| Stress Condition | Experimental Protocol |

| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours. |

| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours. |

| Oxidation | Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours. |

| Thermal Degradation | Expose the solid compound to dry heat at 80°C for 48 hours. |

| Photostability | Expose the solid compound and its solution to UV (254 nm) and fluorescent light for a defined period (e.g., as per ICH Q1B guidelines). |

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is essential for separating the parent compound from its degradation products.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.

Materials and Instrumentation:

-

HPLC system with a UV or PDA detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or phosphoric acid (for pH adjustment)

-

Reference standard of this compound

Chromatographic Conditions (Illustrative):

-

Mobile Phase: A gradient of Acetonitrile and 0.1% Formic acid in water.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: To be determined by UV scan of the parent compound (e.g., 254 nm).

Potential Biological Targets of 2-chloro-N-(5-chloropyridin-2-yl)acetamide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the potential biological targets of the compound 2-chloro-N-(5-chloropyridin-2-yl)acetamide. Based on the well-documented reactivity of the chloroacetamide functional group and the biological activities of structurally related N-(5-chloropyridin-2-yl) amides, this whitepaper explores its probable mechanism of action as a covalent inhibitor. Potential therapeutic applications, including anticancer and antimicrobial activities, are discussed, supported by data from analogous compounds. This guide also furnishes detailed experimental protocols for assessing biological activity and visualizes key concepts through signaling pathway and workflow diagrams to facilitate further research and drug development efforts.

Introduction

This compound is a synthetic organic compound characterized by a chloroacetamide reactive group and a substituted pyridine ring. The chloroacetamide moiety is a well-established electrophilic "warhead" known to form covalent bonds with nucleophilic residues in proteins, most notably cysteine and to a lesser extent histidine.[1][2][3] This irreversible mode of action can lead to potent and sustained inhibition of enzyme activity, making compounds containing this functional group attractive candidates for drug discovery. This paper will explore the potential biological targets of this compound by examining the known activities of structurally similar molecules.

Putative Mechanism of Action: Covalent Inhibition

The primary mechanism of action for this compound is hypothesized to be covalent inhibition. The electrophilic carbon of the chloroacetamide group is susceptible to nucleophilic attack by amino acid residues within the active site of target proteins. Cysteine, with its reactive thiol group, is a common target for such covalent modification.[1][3]

The process can be visualized as a two-step mechanism:

-

Reversible Binding: The inhibitor first forms a reversible complex with the target enzyme, positioning the chloroacetamide group in proximity to a nucleophilic residue.

-

Irreversible Covalent Bonding: A nucleophilic substitution reaction occurs, where the amino acid residue attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable covalent bond. This leads to the irreversible inactivation of the enzyme.[2]

Potential Biological Targets and Therapeutic Applications

Based on studies of analogous compounds, this compound may exhibit a range of biological activities, primarily centered around anticancer and antimicrobial effects.

Anticancer Activity

Numerous studies have demonstrated the antiproliferative effects of chloroacetamide and N-pyridin-2-yl acetamide derivatives against various cancer cell lines.[4][5][6]

Potential Targets:

-

Kinases: The chloroacetamide moiety can be incorporated into kinase inhibitors to achieve irreversible binding to a cysteine residue in or near the ATP-binding pocket.

-

Dihydroorotate Dehydrogenase (DHODH): A structurally related compound, 2-chloro-N-pyrimidin-5-yl-acetamide, has been identified as a potent inhibitor of DHODH, an enzyme crucial for pyrimidine biosynthesis and, consequently, cell proliferation.[4]

-

Transcriptional Enhanced Associate Domain (TEAD): Chloroacetamide fragments have been shown to covalently bind to a conserved cysteine in the palmitate-binding pocket of TEAD, inhibiting its interaction with the YAP1 co-activator and disrupting a key oncogenic signaling pathway.[7]

Illustrative Quantitative Data for Analogous Compounds:

| Compound ID | Target/Cell Line | Activity Metric | Value (µM) | Reference |

| 6e | PANC-1 (Pancreatic Cancer) | IC50 | 4.6 | [5][6] |

| 6e | HepG2 (Liver Cancer) | IC50 | 2.2 | [5][6] |

| 6c | MCF7 (Breast Cancer) | IC50 | 15.5 | [5][6] |

Note: The compounds listed are N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1][2][3]oxadiazol-2-ylsulfanyl}-acetamide (6e) and a related derivative (6c), which share the N-pyridin-yl acetamide scaffold.

Antimicrobial Activity

The chloroacetamide functional group is present in several herbicides and has been explored for its antimicrobial properties.[3][8]

Potential Targets:

-

MurA Enzyme: Chloroacetamide derivatives have been identified as covalent inhibitors of MurA, an enzyme essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] This inhibition occurs through covalent modification of an active site cysteine.

-

Polyketide Synthases: Certain plant polyketide synthases, which are condensing enzymes with an active site cysteine, are irreversibly inhibited by chloroacetamide herbicides.[3] This suggests that analogous enzymes in microbes could be potential targets.

Illustrative Quantitative Data for Analogous Compounds:

| Compound Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Quinazolinone Derivative 3 | S. aureus | MIC | 6.25 | [9] |

| Quinazolinone Derivative 8 | C. albicans | MIC | 12.5 | [9] |

| Quinazolinone Derivative 11 | E. coli | MIC | 12.5 | [9] |

| Quinazolinone Derivative 12 | A. niger | MIC | 25 | [9] |

Note: The compounds listed are derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide, which contain the chloroacetyl reactive group.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound, based on methodologies reported for similar compounds.

Synthesis of this compound

This protocol is a representative procedure for the acylation of an aminopyridine.

Materials:

-

2-amino-5-chloropyridine

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Base (e.g., triethylamine, potassium carbonate)

Procedure:

-

Dissolve 2-amino-5-chloropyridine and a base in an anhydrous solvent under an inert atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride in the same anhydrous solvent dropwise to the mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a common method for assessing cytotoxicity against cancer cell lines.[9]

Materials:

-

Cancer cell lines (e.g., PANC-1, HepG2, MCF7)

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compound (this compound)

Procedure:

-

Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound dissolved in DMSO (with a final DMSO concentration typically <0.5%) and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity (Broth Microdilution Assay)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.[9]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well plates

-

Test compound

Procedure:

-

Prepare a two-fold serial dilution of the test compound in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct biological data for this compound is not yet widely available in the public domain, a strong rationale exists for its investigation as a covalent inhibitor with potential therapeutic applications. The presence of the chloroacetamide "warhead" and the N-(5-chloropyridin-2-yl) scaffold suggests that it is likely to exhibit anticancer and/or antimicrobial activities through the irreversible inhibition of key enzymes, particularly those with a reactive cysteine in their active site.

Future research should focus on:

-

Target Identification and Validation: Utilizing proteomics and activity-based protein profiling to identify the specific cellular targets of this compound.

-

In Vitro and In Vivo Efficacy Studies: Comprehensive evaluation of its anticancer and antimicrobial activity against a broad panel of cell lines and microbial strains, followed by studies in animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency, selectivity, and pharmacokinetic properties.

The information and protocols provided in this whitepaper offer a foundational framework for researchers to initiate and advance the exploration of this compound as a potential therapeutic agent.

References

- 1. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 2-Chloro-N-pyrimidin-5-yl-acetamide [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. ijddr.in [ijddr.in]

- 7. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. ijpsr.info [ijpsr.info]

- 9. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Analysis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide: A Predictive Assessment of Physicochemical, ADME, and Toxicological Properties

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive in silico prediction of the physicochemical, Absorption, Distribution, Metabolism, and Excretion (ADME), and toxicological properties of the compound 2-chloro-N-(5-chloropyridin-2-yl)acetamide. In the absence of extensive experimental data for this specific molecule, computational modeling serves as a critical tool for early-stage assessment in drug discovery and chemical safety evaluation. This document summarizes predicted data from multiple well-established computational platforms, details the methodologies behind these predictions, and visualizes the workflow and potential toxicological pathways.

Predicted Physicochemical and ADME Properties

The physicochemical and ADME properties of this compound were predicted using a panel of widely recognized in silico tools: SwissADME, pkCSM, and admetSAR. The aggregated results are presented below, offering insights into the molecule's drug-likeness and pharmacokinetic profile.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value (SwissADME) | Predicted Value (pkCSM) | Predicted Value (admetSAR) |

| Molecular Formula | C₇H₆Cl₂N₂O | C₇H₆Cl₂N₂O | C₇H₆Cl₂N₂O |

| Molecular Weight | 205.04 g/mol | 205.04 g/mol | 205.04 g/mol |

| LogP (Octanol/Water) | 1.85 | 1.92 | 1.78 |

| Water Solubility (logS) | -2.5 (Moderately soluble) | -2.8 (Soluble) | -2.6 (Soluble) |

| Topological Polar Surface Area (TPSA) | 58.2 Ų | - | - |

| Number of Rotatable Bonds | 2 | - | - |

| Hydrogen Bond Acceptors | 3 | - | - |

| Hydrogen Bond Donors | 1 | - | - |

Table 2: Predicted ADME Properties

| Property | Predicted Outcome (SwissADME) | Predicted Outcome (pkCSM) | Predicted Outcome (admetSAR) |

| Gastrointestinal Absorption | High | 85% | High |

| Blood-Brain Barrier (BBB) Permeant | No | No | No |

| P-glycoprotein Substrate | Yes | Yes | Yes |

| CYP1A2 Inhibitor | No | No | No |

| CYP2C19 Inhibitor | No | No | No |

| CYP2C9 Inhibitor | No | Yes | No |

| CYP2D6 Inhibitor | No | No | No |

| CYP3A4 Inhibitor | No | No | No |

In Silico Toxicological Profile

The toxicological properties of this compound were evaluated using the ProTox-II and admetSAR servers. These platforms predict various toxicity endpoints based on the chemical structure.

Table 3: Predicted Toxicological Endpoints

| Toxicity Endpoint | Predicted Result (ProTox-II) | Predicted Result (admetSAR) |

| Oral Acute Toxicity (LD₅₀) | 500 mg/kg (Class 4) | 2.7 g/kg (Class III) |

| Hepatotoxicity | Active | - |

| Carcinogenicity | Inactive | Non-carcinogen |

| Mutagenicity (Ames Test) | Inactive | Non-mutagenic |

| hERG Inhibition | - | Weak inhibitor |

| Skin Sensitization | - | Non-sensitizer |

Methodologies of In Silico Prediction Tools

The predictions presented in this guide are based on established computational models. Understanding the underlying methodologies is crucial for interpreting the results.

SwissADME

SwissADME is a free web tool that computes physicochemical descriptors and predicts ADME parameters, pharmacokinetic properties, drug-like nature, and medicinal chemistry friendliness of small molecules.[1] Its predictions are based on a combination of established computational methods:

-

Physicochemical Properties : Calculated using topological approaches and fragmental methods. For instance, water solubility is predicted using the ESOL model.[2]

-

Pharmacokinetics : Properties like gastrointestinal absorption and blood-brain barrier penetration are predicted using the BOILED-Egg model, which relies on lipophilicity and polarity.[3] Cytochrome P450 (CYP) inhibition and P-glycoprotein substrate predictions are based on in-house developed Support Vector Machine (SVM) models.[4]

pkCSM

pkCSM is a web server that uses graph-based signatures to predict the pharmacokinetic and toxicity properties of small molecules.[5][6] The core of its methodology lies in representing the chemical structure as a graph and using these representations to train predictive models.[7] This approach allows for the encoding of distance patterns between atoms, which are then correlated with various ADME-T properties.[7]

ProTox-II

ProTox-II is a web server for the in silico prediction of the toxicity of chemicals.[8] It integrates several methods to predict a wide range of toxicity endpoints:[9]

-

Molecular Similarity : Compares the input molecule to compounds with known toxicity data.

-

Pharmacophores and Fragment Propensities : Identifies toxic fragments and pharmacophoric features within the molecule.

-

Machine-Learning Models : Utilizes predictive models built on data from both in vitro and in vivo studies for endpoints such as acute toxicity, hepatotoxicity, carcinogenicity, and mutagenicity.[8]

admetSAR

admetSAR is a comprehensive platform for the systematic evaluation of ADMET properties. The latest version, admetSAR 3.0, employs a multi-task graph neural network framework for robust and reliable predictions.[10] The models are trained on a large, curated database of experimental ADMET data.[11] The platform provides predictions for a wide array of endpoints, including absorption, distribution, metabolism, excretion, and various toxicities.[12]

Visualization of In Silico Workflow and Potential Toxicity Pathway

To provide a clearer understanding of the in silico analysis process and the potential implications of the toxicity predictions, the following diagrams have been generated using the DOT language.

Conclusion

The in silico analysis of this compound suggests that it possesses drug-like physicochemical properties with high predicted gastrointestinal absorption. However, its potential as a P-glycoprotein substrate may impact its bioavailability. The toxicological predictions indicate a moderate acute toxicity profile and a potential for hepatotoxicity, while predictions for carcinogenicity and mutagenicity are negative. These computational predictions provide a valuable preliminary assessment. It is imperative that these in silico findings are validated through subsequent in vitro and in vivo experimental studies to confirm the safety and pharmacokinetic profile of this compound.

References

- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pkCSM [biosig.lab.uq.edu.au]

- 6. pkCSM [biosig.lab.uq.edu.au]

- 7. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. acdlabs.com [acdlabs.com]

- 11. 2-Chloro-N-(2,5-dichlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Review of 2-Chloro-N-(pyridin-2-yl)acetamide Analogs: Synthesis, Bioactivity, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the research surrounding 2-chloro-N-(5-chloropyridin-2-yl)acetamide and its structurally related analogs. Due to a scarcity of publicly available data on the specific title compound, this review focuses on the broader class of 2-chloro-N-(pyridin-2-yl)acetamides and related N-aryl chloroacetamides. The aim is to provide a foundational understanding of the synthesis, biological activities, and potential mechanisms of action for this class of compounds, thereby offering valuable insights for researchers in drug discovery and development.

Synthesis of 2-Chloro-N-(pyridin-2-yl)acetamide Derivatives

The synthesis of 2-chloro-N-(substituted-pyridin-2-yl)acetamides is typically achieved through the acylation of a corresponding aminopyridine derivative with chloroacetyl chloride. This nucleophilic acyl substitution reaction is a common and generally efficient method for forming the amide bond.

General Experimental Protocol

The following protocol is a generalized procedure based on methodologies reported for the synthesis of similar N-aryl acetamides.[1][2]

Materials:

-

Substituted 2-aminopyridine

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, acetic acid)

-

Base (e.g., triethylamine, pyridine, or an excess of the aminopyridine)

-

Ice bath

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

The substituted 2-aminopyridine is dissolved in an anhydrous solvent under an inert atmosphere.

-

The solution is cooled in an ice bath.

-

A solution of chloroacetyl chloride in the same solvent is added dropwise to the cooled aminopyridine solution with continuous stirring. A base may be added to neutralize the HCl byproduct.

-

After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature) for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted starting materials and byproducts.

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) to yield the desired 2-chloro-N-(substituted-pyridin-2-yl)acetamide.

A general workflow for this synthesis is depicted below.

Analytical Data for a Representative Analog: 2-Chloro-N-pyridin-2-yl-acetamide

| Analytical Technique | Observed Data |

| Melting Point | 110-115 °C |

| IR (KBr, cm⁻¹) | 3443, 3226 (N-H), 1683 (C=O), 1581, 1330, 1198, 775 |

| ¹H NMR (CDCl₃, δ ppm) | 8.95 (1H, bs), 8.4 (1H, d, J=4.9 Hz), 8.2 (1H, d, J=8.3 Hz), 7.7 (1H, t), 7.1 (1H, d), 4.2 (2H, s) |

| ¹³C NMR (CDCl₃, δ ppm) | 164.9, 150.7, 148.2, 139.1, 121.0, 111.4, 43.2 |

| EIMS (m/z) | 170.6 (M⁺) |

Biological Activities of Chloroacetamide Derivatives

Chloroacetamide derivatives have been investigated for a wide range of biological activities, highlighting their potential as scaffolds in drug discovery.

Antimicrobial and Antifungal Activity

Several studies have reported the antimicrobial and antifungal properties of N-substituted 2-chloroacetamides.[2][3] The presence of the chloroacetyl group is believed to be crucial for this activity, as it can act as an alkylating agent, reacting with nucleophilic residues in microbial enzymes and proteins, thereby disrupting their function. One study demonstrated that the addition of a chlorine atom to the alpha carbon of an acetamide was essential for its biological activity against Candida albicans.[3]

Anticancer Activity

The antiproliferative effects of chloroacetamide derivatives have been evaluated against various cancer cell lines.[4][5] The mechanism is thought to involve the induction of apoptosis. For instance, some novel 2-chloro-N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol showed cytotoxicity against PANC-1, HepG2, and MCF7 cell lines.[4]

Herbicidal Activity

Chloroacetamide herbicides are widely used in agriculture.[6] Their mode of action generally involves the inhibition of very-long-chain fatty acid synthesis in susceptible plants.

The table below summarizes the reported biological activities of various chloroacetamide derivatives.

| Compound Class | Biological Activity | Reported Target/Mechanism | Reference |

| 2-Chloro-N-alkyl/aryl Acetamides | Antibacterial, Antifungal | General antimicrobial activity | [2] |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Antibacterial (K. pneumoniae) | Possible action on penicillin-binding protein | [3] |

| 2-Chloro-N-aryl substituted acetamide derivatives of oxadiazole-thiol | Anticancer (PANC-1, HepG2, MCF7) | Cytotoxicity | [4] |

| 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(quinazolinone)acetamides | Antimicrobial, Anticancer | Not specified | [5] |

| Chloroacetamide Herbicides | Herbicidal | Inhibition of very-long-chain fatty acid synthesis | [6] |

Potential Mechanism of Action

The reactivity of the α-chloro group is central to the biological activity of chloroacetamides. This electrophilic center can readily react with biological nucleophiles such as the thiol groups of cysteine residues in proteins and enzymes.

A proposed general mechanism of action is illustrated in the following diagram.

This alkylation can lead to the irreversible inhibition of essential enzymes, disruption of cellular signaling pathways, and ultimately, cell death. For example, in some antimicrobial contexts, DNA ligase has been suggested as a potential target.[7]

Conclusion and Future Perspectives

The class of 2-chloro-N-(pyridin-2-yl)acetamides and their analogs represents a versatile scaffold with a broad spectrum of reported biological activities, including antimicrobial, antifungal, and anticancer effects. The synthetic accessibility and the reactive nature of the chloroacetyl group make these compounds interesting candidates for further investigation in drug discovery.

Future research should focus on:

-

Systematic Synthesis and SAR Studies: The synthesis and biological evaluation of a focused library of this compound and its analogs would be crucial to establish clear structure-activity relationships (SAR).

-

Mechanism of Action Studies: Detailed mechanistic studies are needed to identify the specific molecular targets of these compounds in different biological contexts.

-

In Vivo Efficacy and Toxicity: Promising lead compounds should be advanced to in vivo models to assess their efficacy and toxicological profiles.

While data on the specific compound this compound is limited, the broader literature on related chloroacetamides provides a strong rationale for its further investigation as a potential therapeutic agent.

References

- 1. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 2. ijpsr.info [ijpsr.info]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-chloro-N-(5-chloropyridin-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related chloroacetamide and chloropyridine derivatives. Specific experimental validation for 2-chloro-N-(5-chloropyridin-2-yl)acetamide (CAS: 90931-33-2) is limited in publicly available literature. These protocols are intended to serve as a starting point for research and should be optimized as necessary.

Introduction

This compound is a halogenated acetamide derivative. Compounds within this class have demonstrated a range of biological activities, including potential as anticancer and antimicrobial agents. The presence of the chloroacetamide group suggests a potential for covalent interaction with biological nucleophiles, such as cysteine residues in proteins, which can lead to irreversible inhibition of enzyme activity. The 5-chloropyridin-2-yl moiety contributes to the overall physicochemical properties of the molecule, influencing its solubility, cell permeability, and target-binding affinity.

Potential Applications

Based on the activities of analogous compounds, this compound is a candidate for investigation in the following areas:

-

Anticancer Research: As a potential inhibitor of cancer cell proliferation and inducer of apoptosis. Chloroacetamide derivatives have been shown to target various proteins involved in cancer progression.

-

Antimicrobial Research: For the evaluation of its efficacy against a panel of pathogenic bacteria and fungi. Halogenated compounds are known to possess antimicrobial properties.

Quantitative Data Summary (Based on Related Compounds)

The following tables provide examples of quantitative data obtained for structurally similar N-aryl-2-chloroacetamide derivatives. These tables are intended to serve as a template for recording experimental data for this compound.